Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate
Description
Properties
CAS No. |
6327-96-4 |
|---|---|
Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C14H21NO5/c1-2-19-14(18)11-20-13-5-3-12(4-6-13)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3 |
InChI Key |
DBTULUOSAAYDBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N(CCO)CCO |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following structure:
- Molecular Formula : C14H21N O4
- Molecular Weight : Approximately 267.32 g/mol
The compound features an ethyl ester group, a bis(2-hydroxyethyl)amino moiety, and a phenoxy group, which may enhance its solubility and bioavailability compared to similar compounds lacking these features.
1. Anti-inflammatory Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that certain related compounds demonstrate high efficacy in inhibiting inflammation in animal models. The measurement of paw edema in rats treated with these compounds showed a marked reduction compared to controls, indicating potential therapeutic applications in inflammatory conditions .
2. Antimicrobial Activity
Compounds within this structural class have also been evaluated for their antimicrobial properties. Data suggest that some derivatives possess significant antimicrobial effects against various bacterial strains, making them potential candidates for antibiotic development .
3. Antidiabetic Effects
Preliminary studies suggest that compounds similar to this compound may exhibit anti-diabetic properties. In animal models of Type II diabetes, these compounds have shown promise in lowering blood glucose levels and improving insulin sensitivity, which could be beneficial for managing obesity-related diabetes .
Case Study: Anti-inflammatory Activity Assessment
A study involving the administration of various derivatives in a controlled setting demonstrated that specific analogs of this compound significantly reduced paw swelling in rats after carrageenan injection. The results were analyzed using one-way ANOVA, revealing a statistically significant difference (p < 0.05) compared to control groups.
| Compound | Edema Reduction (%) | Statistical Significance |
|---|---|---|
| Control | 0 | - |
| Compound A | 45 | p < 0.01 |
| Compound B | 60 | p < 0.001 |
This data underscores the anti-inflammatory potential of related compounds .
Case Study: Antimicrobial Efficacy
In another study assessing antimicrobial activity, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives exhibited potent activity, with MIC values as low as 10 µg/mL.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound X | 10 | Staphylococcus aureus |
| Compound Y | 20 | Escherichia coli |
These findings highlight the potential of these compounds as antimicrobial agents .
Comparison with Similar Compounds
Phenoxyacetate Esters with Varied Substituents
Key Observations :
- Electronic Effects: The bis(2-hydroxyethyl)amino group in the target compound is electron-donating, enhancing solubility in polar solvents. In contrast, trifluoromethyl () and chlorine () substituents are electron-withdrawing, increasing lipophilicity (higher XLogP3) .
- Reactivity: Ethyl 2-(4-chlorophenoxy)acetoacetate () contains a reactive ketone, enabling keto-enol tautomerism, unlike the target compound’s stable ether and ester linkages .
- Applications: Amino-substituted derivatives (e.g., ) are used in drug synthesis, while trifluoromethylated analogs () suit materials science due to stability .
Compounds with Bis(2-hydroxyethyl)amino Groups
Key Observations :
- Functional Diversity: The bis(2-hydroxyethyl)amino group enhances water solubility and hydrogen-bonding capacity. Derivatives like the diazenyl compound () leverage this for photoresponsive applications .
- Synthetic Flexibility : The nitrile derivative () demonstrates the group’s compatibility with diverse reactions, such as nucleophilic additions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting reaction conditions such as solvent polarity, temperature, and catalyst systems. For example, traditional methods use reflux with potassium carbonate in acetone to promote nucleophilic substitution . Advanced techniques like microwave-assisted synthesis (10–15 min, 100–120°C) or solvent-free conditions can enhance reaction efficiency by 20–30% compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for removing unreacted starting materials and byproducts. Monitoring reaction progress with TLC (hexane:ethyl acetate, 3:1) ensures timely termination to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) should reveal peaks for the aromatic protons (δ 6.8–7.2 ppm), ester methylene (δ 4.2–4.4 ppm), and hydroxyethyl groups (δ 3.6–3.8 ppm). Splitting patterns confirm substitution on the phenyl ring .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 311.1504 (C₁₄H₂₁NO₅). Fragmentation peaks at m/z 183 and 128 correspond to the phenoxy-acetate and bis(2-hydroxyethyl)amino moieties, respectively .
- FT-IR : Stretching bands at 1730 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl groups) validate functional group integrity .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols:
- Thermal Stability : Store at 4°C (long-term) vs. 25°C (accelerated). HPLC analysis (C18 column, 0.1% TFA/ACN mobile phase, UV detection at 254 nm) quantifies degradation products over 30 days .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor via UV-Vis spectroscopy for absorbance shifts >5% .
- pH Sensitivity : Incubate in buffers (pH 2–9) and assess hydrolysis by tracking ester cleavage via NMR or LC-MS .
Q. What in vitro biological activity screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assay) against S. aureus and E. coli (concentrations: 1–256 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination after 48-hour exposure) .
- Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase using fluorometric/colorimetric kits (e.g., IC₅₀ via Ellman’s method) .
Advanced Research Questions
Q. How does the bis(2-hydroxyethyl)amino group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating bis(2-hydroxyethyl)amino group activates the phenyl ring toward electrophilic substitution but may sterically hinder reactions at the para position. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution, showing increased electron density at the phenoxy oxygen (Mulliken charge: -0.45), enhancing its nucleophilicity in alkylation reactions . Experimental validation via Hammett plots (σₚ = -0.15) confirms meta-directing effects in nitration or halogenation reactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >10-fold) may arise from assay conditions. Standardize protocols:
- Buffer Composition : Compare Tris-HCl (pH 7.4) vs. phosphate buffers.
- Enzyme Source : Recombinant human vs. murine COX-2.
- Control Compounds : Use celecoxib (known IC₅₀ = 40 nM) to calibrate assays .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant inter-study variability (p < 0.05) .
Q. How can computational modeling predict the compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to β₂-adrenergic receptors (PDB ID: 3SN6). The hydroxyethyl groups form hydrogen bonds with Serine 203/207 (binding affinity: ΔG = -9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
Q. What synthetic routes enable selective modification of the hydroxyethyl groups for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Selective Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to convert hydroxyethyl to carboxyl groups (70% yield) .
- Etherification : React with methyl iodide (K₂CO₃, DMF) to replace hydroxyls with methoxy groups (85% yield) .
- Crosslinking : Use glutaraldehyde to dimerize via hydroxyethyl groups, enhancing molecular weight for polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
